molecular formula C12H8N2OS B8668887 4-phenylthieno[2,3-d]pyridazin-7(6H)-one

4-phenylthieno[2,3-d]pyridazin-7(6H)-one

Cat. No. B8668887
M. Wt: 228.27 g/mol
InChI Key: RKHYUEMVXWPYMK-UHFFFAOYSA-N
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Patent
US08629143B2

Procedure details

A solution of 3-benzoylthiophene-2-carboxylic acid (0.497 g, 2.14 mmol) (Alfa Aesar) and hydrazine hydrate (0.50 mL, 8.8 mmol) in EtOH (6 mL) was stirred at 85° C. for 4 hours, concentrated, and azeotroped with toluene to give the title compound (0.50 g, 2.2 mmol) as a tan solid. 1H NMR (300 MHz, DMSO-d6) δ 8.28 (d, 1H), 7.69-7.75 (m, 2H), 7.51-7.59 (m, 4H).
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:13]=[CH:12][S:11][C:10]=1[C:14]([OH:16])=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[NH2:18][NH2:19]>CCO>[C:2]1([C:1]2[C:9]3[CH:13]=[CH:12][S:11][C:10]=3[C:14](=[O:16])[NH:18][N:19]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.497 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(SC=C1)C(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C2=C(C(NN1)=O)SC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mmol
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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